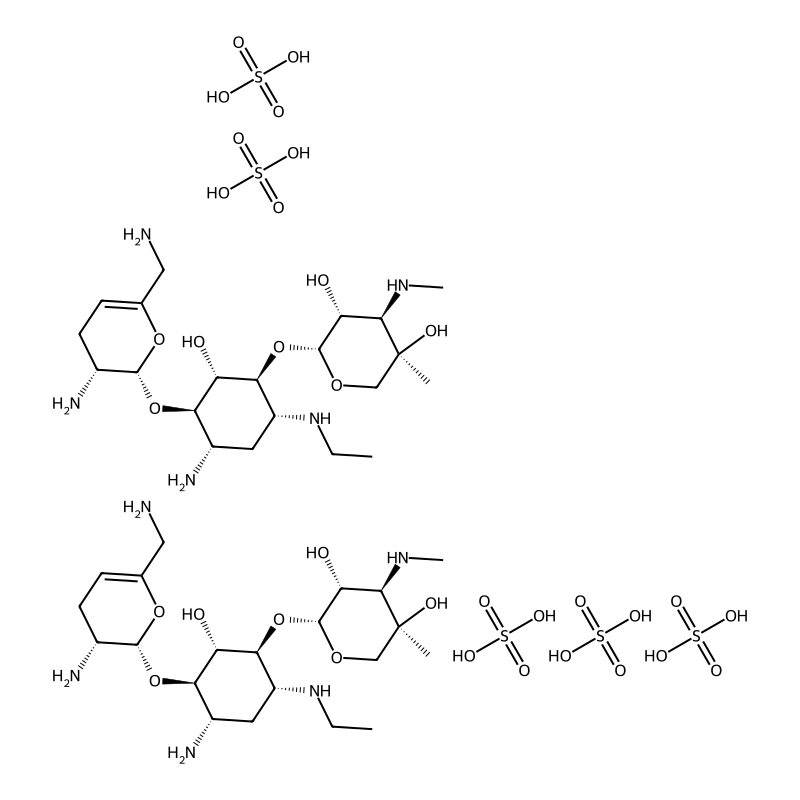

Netilmicin Sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Netilmicin sulfate mechanism of action protein synthesis

Mechanism of Action on Protein Synthesis

Netilmicin sulfate inhibits bacterial protein synthesis through a multi-faceted mechanism centered on the 30S ribosomal subunit. The table below summarizes the key molecular interactions and functional consequences:

| Molecular Target | Specific Binding Site | Functional Consequences | Overall Effect |

|---|

| 30S Ribosomal Subunit [1] [2] | • 16S rRNA (four nucleotides) • Protein S12 (single amino acid) [2] | • Inhibition of initiation complex formation [1] • Misreading of mRNA and incorporation of incorrect amino acids [1] [2] • Premature termination of protein synthesis, yielding non-functional peptides [1] [2] | Disruption of accurate protein translation, leading to bacterial cell death [1]. | | Bacterial Cell Membrane [1] | Not Specified | Alters membrane permeability, causing leakage of intracellular contents [1]. | Contributes to bactericidal activity [1]. |

This multi-pronged attack on protein synthesis is visualized in the following diagram, which outlines the key steps in the mechanism:

Pharmacological and Experimental Data

For research and development purposes, key quantitative data and experimental applications of netilmicin are summarized below.

Pharmacokinetic Parameters (Human)

Data from a study where a 2 mg/kg dose was intravenously infused into healthy volunteers [3].

| Parameter | Value / Observation |

|---|---|

| Peak Serum Concentration | 16.56 μg/mL (at the end of infusion) [3] |

| Urinary Excretion | 39% of dose excreted within 8 hours [3] |

| Pharmacokinetic Model | Fits a two-compartment model [3] |

| Half-Life | Approximately 2.5 hours [2] |

Antibacterial Spectrum

Netilmicin is effective against a range of Gram-negative and some Gram-positive bacteria [2] [4] [5].

| Gram-negative Bacteria | Gram-positive Bacteria |

|---|---|

| Escherichia coli, Klebsiella spp., Enterobacter spp., Citrobacter spp. [2] | Staphylococcus spp. (including methicillin-resistant strains) [2] [4] [5] |

| Proteus spp. (indole-positive & negative), Pseudomonas aeruginosa [2] [4] | Some strains of Streptococcus [4] [5] |

| Serratia spp., Salmonella spp., Shigella spp. [2] [4] | Streptococcus faecalis (Enterococcus) when combined with penicillin [2] |

| Neisseria gonorrhoeae [2] |

Experimental Use in Research

Beyond its clinical use, this compound serves as a tool compound in research. One study used it as an esterase inhibitor in Daphnia magna to develop a fluorescence-based bioassay [6].

- Protocol Summary: The study exposed D. magna juveniles to this compound concentrations ranging from 0.9 to 500 mg/L [6].

- Measurement: After exposure, organisms were stained with calcein AM (5 μM for 60 minutes). The fluorescence intensity, which correlates with esterase activity, was quantified using automated confocal microscopy [6].

- Finding: Netilmicin inhibited esterase activity at concentrations 6-fold lower than those causing immobilization in standard tests, demonstrating its utility for detecting sublethal effects [6].

Considerations for Drug Development

For professionals in the field, the following points are critical:

- Synergistic Combinations: Netilmicin exhibits synergistic bactericidal effects with certain β-lactam antibiotics (e.g., penicillin, carbenicillin) against organisms like Streptococcus faecalis and Pseudomonas aeruginosa. This synergy can be leveraged in combination therapy regimens [2].

- Toxicity Profile: The primary liabilities are nephrotoxicity and ototoxicity (vestibular and auditory). Notably, netilmicin is considered to have lower ototoxicity potential compared to other aminoglycosides like gentamicin. Toxicity is correlated with total exposure and trough concentrations, necessitating therapeutic drug monitoring [1] [2].

- Resistance Mechanisms: Bacterial resistance can occur via plasmid-transferred transferase enzymes that modify and inactivate the drug. Netilmicin's structure may confer less susceptibility to some of these enzymes, making it effective against certain gentamicin-resistant strains [2] [5].

References

- 1. What is the mechanism ? of this compound [synapse.patsnap.com]

- 2. Netilmicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Pharmacokinetic Study of Netilmicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Netilmicin - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Netilmicin - an overview [sciencedirect.com]

- 6. An In Vivo Fluorescence Image Analysis Tool for Esterase ... [pmc.ncbi.nlm.nih.gov]

Netilmicin spectrum of activity Gram-negative bacteria

Mechanism of Action and Resistance

Netilmicin is a semisynthetic aminoglycoside antibiotic derived from sisomicin [1] [2]. Its bactericidal activity stems from high-affinity binding to the bacterial 30S ribosomal subunit [1] [2] [3].

- Primary Action: It binds to the 16S rRNA and the S12 protein within the decoding center of the ribosome (helix 44, specifically near nucleotide A1408) [1] [3]. This binding disrupts protein synthesis by inhibiting the initiation complex formation, promoting misreading of the mRNA code, and causing premature termination of translation [2]. The resulting production of faulty or non-functional proteins leads to bacterial cell death.

- Secondary Effect: It can also disrupt the integrity of the bacterial cell membrane, facilitating the leakage of intracellular contents and contributing to its lethal effect [2].

A critical threat to netilmicin's efficacy is ribosomal modification. Resistance is primarily conferred by specific 16S rRNA methyltransferases (such as NpmA) that methylate the N1 position of adenine at position 1408 (m1A1408) in the ribosome [3]. This methylation physically blocks the binding of netilmicin to its target site. A 2025 study highlights that netilmicin is one of the aminoglycosides most severely impacted by the m1A1408 modification, with a drastic reduction in potency (MIC >1024 µg/ml against resistant strains) [3]. The study suggests that the conformational rigidity of netilmicin's Ring I may contribute to its inability to evade this resistance mechanism effectively [3].

Spectrum of Activity Against Gram-Negative Bacteria

Netilmicin is a broad-spectrum antibiotic with activity against a variety of aerobic Gram-negative bacilli [1]. The table below summarizes its activity based on recent and historical in vitro studies.

| Bacterial Species / Group | Activity Profile & Key Findings | Relevant Data (MIC, etc.) |

|---|

| Enterobacterales (e.g., E. coli, Klebsiella, Enterobacter, Serratia, Citrobacter, Proteus) | Generally good in vitro activity. Historically, some strains resistant to other aminoglycosides were susceptible to netilmicin [1]. | Median MIC: 0.5 - 2 µg/mL (historical study, n=40 isolates) [4]. | | Pseudomonas aeruginosa | Active, with potential for synergistic combinations with beta-lactams (e.g., carbenicillin) [1]. | Not specified in search results. | | Acinetobacter spp. | Active against many strains [1]. | Not specified in search results. | | Neisseria gonorrhoeae | Recent (2024) data shows significantly higher susceptibility to netilmicin compared to gentamicin and many other aminoglycosides [5]. | Potency superior to gentamicin, sisomicin, and tobramycin against 152 clinical isolates [5]. | | Stenotrophomonas maltophilia | No specific data found in search results. | -- | | Burkholderia cepacia complex | No specific data found in search results. | -- |

Experimental Susceptibility Testing

For researchers characterizing bacterial susceptibility to netilmicin, standardized methods are essential. Key resources and protocols include:

- Reference Methodologies: The Clinical and Laboratory Standards Institute (CLSI) provides definitive standards. CLSI document M07 outlines reference methods for dilution antimicrobial susceptibility tests (broth and agar) [5]. The CLSI M100 supplement provides the latest interpretive criteria (breakpoints) [5]. The EUCAST website hosts similar definitive guidelines and breakpoint tables for European standards [6].

- Breakpoint Implementation: Clinical laboratories must use current breakpoints. The Breakpoint Implementation Toolkit (BIT), jointly developed by CLSI, CDC, and other bodies, assists labs in updating and validating their breakpoints for antibiotics, including aminoglycosides [7].

- Specific Protocol for Agar Dilution (as applied to N. gonorrhoeae [5]):

- Inoculum Preparation: Adjust a bacterial cell suspension to the 0.5 McFarland standard.

- Plating: Spot approximately 10^4 CFU onto chocolate agar plates containing a defined, twofold serial dilution of netilmicin.

- Incubation: Incubate plates at 37°C for 20-24 hours in an atmosphere containing 5% CO₂.

- MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that fully inhibits visible growth after the incubation period.

Research and Development Considerations

- Toxicity Profile: Like other aminoglycosides, netilmicin has nephrotoxic and ototoxic potential, though some evidence suggests it may be less nephrotoxic than gentamicin or tobramycin [4] [1]. Careful monitoring of drug levels and renal function is critical during therapeutic use.

- Combating Resistance: The threat from 16S rRNA methyltransferases (e.g., m1A1408) is significant [3]. Future drug development may focus on designing aminoglycoside analogs with structural flexibility (e.g., different Ring I substituents like a 6'-OH group) or additional moieties (like the L-HABA group in amikacin) that can evade these modifications [3].

Experimental Workflow Diagram

The diagram below outlines a generalized protocol for determining the MIC of netilmicin against a bacterial isolate, from culture to result interpretation.

Conclusion

- Core Utility: Netilmicin possesses a broad spectrum of in vitro activity against key Gram-negative pathogens, including Pseudomonas aeruginosa and Enterobacterales [1].

- Notable Advantage: Recent data indicates it may be particularly potent against Neisseria gonorrhoeae, making it a candidate for further study in treating gonorrhea [5].

- Critical Limitation: Its clinical utility is severely compromised by ribosomal methylation resistance (m1A1408), against which it shows very poor evasion [3]. Overcoming this resistance is a key challenge in aminoglycoside development.

References

- 1. Netilmicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of Netilmicin Sulfate? [synapse.patsnap.com]

- 3. Basis for selective drug evasion of an aminoglycoside- ... [nature.com]

- 4. Netilmicin in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro susceptibility of Neisseria gonorrhoeae to netilmicin ... [link.springer.com]

- 6. Document Archive [eucast.org]

- 7. Breakpoint Implementation Toolkit (BIT) | Resources [clsi.org]

Netilmicin pharmacokinetics profile half-life

Netilmicin Pharmacokinetic Parameters

| Parameter | Typical Value (Population) | Conditions / Notes |

|---|---|---|

| Half-life (t₁/₂) | 2.5 hours [1] | Adults (General) |

| 2.0 - 2.5 hours [2] | Hong Kong Chinese cancer patients | |

| ~5.9 hours [3] | Newborns | |

| ~2.5 hours [3] | Older children (>3 months) | |

| Systemic Clearance (CL) | 3.9 L/h [4] | Adult urology patients; Interindividual CV: 42% |

| Significantly higher [2] | Hong Kong Chinese cancer patients vs. matched Caucasian parameters | |

| Volume of Distribution (Central), Vc | 14.5 L [4] | Adult urology patients; Interindividual CV: 56% |

| Volume of Distribution (Peripheral), Vp | 10.2 L [4] | Adult urology patients |

| Intercompartmental Clearance (CLQ) | 10.1 L/h [4] | Adult urology patients |

| Primary Elimination Route | Renal (Urine) [1] | Typically 80% recovered unchanged in urine within 24 hours |

Key Covariates and Population Variability

Pharmacokinetic studies highlight significant variability in netilmicin handling among different patient populations, which is crucial for dosing.

- Renal Function: Creatinine clearance (CrCL) is a major determinant of netilmicin systemic clearance. The relationship is defined as CL (L/h) = 0.06 × CrCL [4]. Dosing must be adjusted in patients with renal impairment.

- Patient Type: The volume of distribution and clearance are significantly larger in certain sub-populations, such as hematology-oncology patients, leading to a shorter half-life [2]. This can result in underdosing if standard regimens are applied.

- Age: Newborns, especially premature infants, have a substantially prolonged half-life (~5.9 hours) compared to older children and adults, necessitating less frequent dosing [3].

- Sex: One population study found that sex was a significant covariate for the central volume of distribution, with a smaller volume predicted in males [4].

Experimental Protocols for PK/PD Modeling

For researchers, dynamic in vitro models are invaluable tools for simulating human pharmacokinetics to study antimicrobial efficacy and resistance.

One-Compartment Dynamic In Vitro Model

This model is used to simulate the concentration-time profile of an antimicrobial in a single compartment.

- Model Setup: The system consists of a central reservoir (containing the bacterial culture and antimicrobial), a diluent reservoir (with drug-free growth media), peristaltic pumps, and a waste reservoir [5].

- PK Simulation: The changing antimicrobial concentration in the central reservoir is achieved by a continuous inflow of drug-free media and an equivalent outflow, simulating the drug's clearance. The flow rate is calculated based on the desired half-life [5].

- PD End-point: Bacterial samples are collected from the central reservoir over time to determine the change in bacterial density (CFU/mL), generating a time-kill curve [5].

The following diagram illustrates the workflow and data flow for setting up and using this model.

Workflow for a one-compartment dynamic in vitro PK/PD model.

Hollow Fibre Infection Model (HFIM)

The HFIM is a more advanced system that allows for more complex, multi-compartment-like pharmacokinetic simulations over longer periods.

- Model Setup: The core component is a hollow fibre cartridge containing thousands of semi-permeable fibres. The bacterial culture is contained in the extracapillary space (ECS), while the antimicrobial-containing media is pumped through the fibre lumens [5].

- PK Simulation: By controlling the flow of media through the cartridge, complex multi-phasic pharmacokinetic profiles (e.g., distribution and elimination phases) can be simulated. The drug diffuses across the fibre membranes to expose the bacteria in the ECS [5].

- Key Advantage: This system prevents the washout of microorganisms, which is critical for accurately studying the emergence of resistance during prolonged therapy [5].

Key PK/PD Principles and Clinical Translation

For aminoglycosides like netilmicin, the primary PK/PD index that predicts efficacy is the ratio of the peak concentration to the minimum inhibitory concentration (C~max~/MIC) [6]. Dosing strategies should aim to achieve a high C~max~/MIC ratio to maximize bacterial killing and reduce the risk of selecting resistant subpopulations.

References

- 1. Netilmicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Netilmicin pharmacokinetics in Hong Kong Chinese cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic assessment of Netilmicin in newborns ... [link.springer.com]

- 4. Population pharmacokinetics of netilmicin in short-term ... [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic In Vitro PK/PD Infection Models for the Development ... [pmc.ncbi.nlm.nih.gov]

- 6. Some Suggestions from PK/PD Principles to Contain ... [mdpi.com]

Chemical Profile and Classification

Netilmicin (1-N-ethylsisomicin) is a semisynthetic aminoglycoside antibiotic. Its core chemical structure modifies sisomicin by adding an ethyl group to the 1-N position [1] [2].

The table below summarizes its key identifiers and properties:

| Property | Description |

|---|---|

| IUPAC Name | (2R,3R,4R,5R)-2-{[(1S,2S,3R,4S,6R)-4-Amino-3-{[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-6-(ethylamino)-2-hydroxycyclohexyl]oxy}-5-methyl-4-(methylamino)oxane-3,5-diol [2] |

| Molecular Formula | C₂₁H₄₁N₅O₇ [1] [2] |

| Molecular Weight | 475.587 g·mol⁻¹ [2] |

| CAS Registry No. | 56391-56-1 [1] |

| Compound Class | Synthetic organic / Aminoglycoside antibiotic [1] |

| Approval Status | Approved (US FDA 1983; UK MHRA 2019) [1] |

Synthesis and Production

The synthesis of netilmicin involves the selective alkylation of the sisomicin precursor.

Key Synthetic Route

A primary method involves reacting sisomicin with acetaldehyde in the presence of a chemical reducing agent like sodium borohydride (NaBH₄). This process selectively alkylates the 1-amino group to create the 1-N-ethyl derivative [3].

A common practice involves protecting other reactive primary amino groups in the sisomicin molecule before ethylation. This can be achieved through silylation, using agents like hexamethyldisilazane, chlorotrimethylsilane, or bis(trimethylsilyl)acetamide. The protecting groups are removed after the ethylation step [3].

The diagram below illustrates the workflow for obtaining netilmicin and a modern derivative from sisomicin:

Sisomicin serves as a starting point for netilmicin and the modern neoglycoside ACHN-490 [3] [4].

Modern Context in Neoglycoside Synthesis

Sisomicin remains a platform for developing new aminoglycosides. The synthesis of ACHN-490 (plazomicin), a next-generation agent, is more complex. It involves an eight-step process that includes protecting specific positions on the sisomicin molecule and adding bulky substituents (an (S)-HABA group at the N1 position and a hydroxyethyl group at the 6' position) to evade a broader range of resistance enzymes [4] [5].

Antimicrobial Activity and Spectrum

Netilmicin was developed to address gentamicin resistance. Its 1-N-ethyl modification makes it less susceptible to certain aminoglycoside-modifying enzymes (AMEs), particularly adenylating and phosphorylating enzymes [6] [7].

The table below summarizes its in vitro activity against various bacterial isolates:

| Bacterial Isolate | Netilmicin Activity Summary |

|---|---|

| Gram-negative bacilli | Over 90% inhibited at 1.56 μg/mL [6]. |

| Serratia marcescens & Enterobacter spp. | Substantially more active than gentamicin, sisomicin, tobramycin, or amikacin [6]. |

| Gentamicin-resistant Gram-negative bacilli | Active against most strains, including some Klebsiella and Serratia [6] [7]. |

| Pseudomonas aeruginosa | Less active in vitro than gentamicin or tobramycin; clinical efficacy appears similar [7]. |

| Staphylococcus aureus | Highly susceptible (both penicillin-susceptible and resistant strains) [6]. |

Pharmacokinetic Properties

Netilmicin pharmacokinetics are crucial for dosing, especially in patients with impaired renal function.

- Model and Half-life: Its pharmacokinetics are best described by a multicompartment model. After a single intravenous dose, it shows biphasic elimination with half-lives of approximately 2 hours (t₁/₂β) and 36.9 hours (t₁/₂γ) [8].

- Distribution: The volume of distribution at steady state (Vdss) is about 0.68 L/kg, indicating distribution beyond the blood plasma into tissues [8].

- Elimination: It is primarily eliminated unchanged by the kidneys. Plasma clearance is approximately 91 mL/min, with renal clearance accounting for about 67 mL/min [8]. In patients with normal renal function, the elimination half-life is about 2.5 hours [2].

- Dosing Consideration: The prolonged terminal elimination phase suggests potential for tissue accumulation with repetitive dosing, a common trait among aminoglycosides that must be considered during therapeutic drug monitoring [8]. Dosage adjustment is necessary in individuals with renal impairment [9].

Resistance Mechanisms

The primary resistance mechanism against aminoglycosides is enzymatic modification. Netilmicin's structure helps it evade some, but not all, of these enzymes:

- Enzymatic Resistance: The 1-N-ethyl group protects netilmicin from many nucleotidyltransferases [ANT(2″)] and phosphotransferases. However, it can still be inactivated by certain acetyltransferases [7] [5].

- Specific AAC Enzyme: The acetyltransferase AAC(2')-Ia can acetylize netilmicin at its 2' position, conferring resistance. This enzyme also impacts the next-generation aminoglycoside plazomicin [5].

References

- 1. netilmicin | Ligand page [guidetopharmacology.org]

- 2. Netilmicin [en.wikipedia.org]

- 3. EP0242385B1 - Process for preparing netilmicin [patents.google.com]

- 4. Synthesis and Spectrum of the Neoglycoside ACHN-490 [pmc.ncbi.nlm.nih.gov]

- 5. Structural and phylogenetic analyses of resistance to next- ... [nature.com]

- 6. In vitro studies on netilmicin, a new aminoglycoside antibiotic [pubmed.ncbi.nlm.nih.gov]

- 7. Netilmicin sulfate: a comparative evaluation of ... [pubmed.ncbi.nlm.nih.gov]

- 8. Multicompartment pharmacokinetics of netilmicin [link.springer.com]

- 9. Netilmicin pharmacokinetics after single intravenous doses ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Bacterial Resistance

Netilmicin exerts its bactericidal effect by irreversibly binding to specific sites on the bacterial 30S ribosomal subunit, including the 16S rRNA and the S12 protein [1]. This binding interferes with the initiation complex of protein synthesis and causes misreading of the messenger RNA (mRNA) template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This ultimately results in the production of non-functional or toxic proteins and bacterial cell death [1].

The following diagram illustrates the primary mechanisms of aminoglycoside activity and resistance, which contextualizes netilmicin's profile:

Summary of aminoglycoside mechanisms and resistance.

A key feature of netilmicin is its stability against certain enzymes that inactivate other aminoglycosides. Specifically, it remains active against bacteria that synthesize aminoglycoside 3-N-acetyltransferase I or aminoglycoside 2"-O-nucleotidyltransferase, which are common resistance mechanisms in gentamicin-resistant strains [2]. It is also effective against some gentamicin-resistant Staphylococcus aureus strains that produce phosphotransferase and acetyltransferase enzymes [2].

Spectrum of Activity & Comparative Data

Netilmicin is active against a wide variety of gram-negative bacilli [1] [3] [4]. Its activity is often compared to other aminoglycosides, particularly against resistant strains.

The table below provides a comparative overview of netilmicin's in vitro activity against various gram-negative bacteria, based on historical clinical isolate testing.

| Bacterial Organism | Netilmicin Susceptibility & Comparative Notes |

|---|---|

| Escherichia coli | Active; however, gentamicin-resistant strains are often also resistant to netilmicin [4]. |

| Klebsiella spp. | Active; a significant proportion (88%) of gentamicin-resistant strains were susceptible [4]. |

| Pseudomonas aeruginosa | Active, but generally less active than gentamicin or tobramycin [4] [5]. About 54% of gentamicin-resistant strains were susceptible [4]. |

| Serratia spp. | Active; 67% of gentamicin-resistant strains were susceptible to netilmicin [4]. |

| Proteus mirabilis | Active, with activity similar to gentamicin and tobramycin [4]. |

| Indole-positive Proteus & Providencia | Active, but gentamicin-resistant strains are often cross-resistant [4]. |

| Enterobacter spp. | Active [4]. |

| Staphylococcus aureus | Active, including some strains resistant to other aminoglycosides [2] [1]. |

Experimental Protocols for Testing Activity

For researchers assessing netilmicin's efficacy, here are outlines of standard in vitro and in vivo methodologies.

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of netilmicin [4].

- Preparation of Inoculum: Prepare a suspension of the test bacterium, adjusted to a standard turbidity (e.g., 0.5 McFarland standard).

- Dilution Series: Prepare a two-fold serial dilution of netilmicin in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

- Inoculation: Inoculate each well with a standardized concentration of bacteria (e.g., (5 \times 10^5) CFU/mL).

- Incubation: Incub the plate under appropriate conditions (typically 35°C for 16-20 hours).

- Reading Results: The MIC is defined as the lowest concentration of netilmicin that completely prevents visible growth of the organism. The Minimal Bactericidal Concentration (MBC) can be determined by subculturing from clear wells onto antibiotic-free agar plates; the MBC is the lowest concentration that kills ≥99.9% of the initial inoculum [4].

In Vivo Synergy Testing

Netilmicin is often tested in combination with other antibiotics for a synergistic effect, which is particularly relevant for infections like enterococcal endocarditis.

- Checkerboard Assay: This is a common in vitro method to test for synergy.

- Set up a two-dimensional broth microdilution scheme where the concentrations of netilmicin and the second antibiotic (e.g., a penicillin) vary independently along the rows and columns of a microtiter plate.

- Inoculate with the test organism.

- After incubation, calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 is generally considered synergistic [1].

- Time-Kill Kinetics: This method provides a more dynamic assessment of synergy.

- Expose a standardized bacterial inoculum to netilmicin alone, the second antibiotic alone, and the combination at relevant concentrations.

- Take samples at predetermined time intervals (e.g., 0, 4, 8, 24 hours), serially dilute them, and plate them to determine viable counts (CFU/mL).

- Synergy is demonstrated when the combination results in a ≥100-fold (2-log10) decrease in CFU/mL compared to the most active single agent after 24 hours.

Clinical Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of netilmicin is crucial for effective and safe dosing, especially given its narrow therapeutic window.

| Parameter | Details |

|---|---|

| Route of Administration | Intravenous or intramuscular; not absorbed from the gut [1] [5]. |

| Protein Binding | Low [1]. |

| Metabolism | No significant metabolism; excreted largely unchanged [1]. |

| Elimination | Primarily renal excretion [1]. |

| Half-life | Approximately 2–2.5 hours [6] [1]. |

| Volume of Distribution (Vc) | ~14.5 L (high interindividual variability) [6]. |

| Clearance (CL) | ~3.9 L/h, correlated with creatinine clearance [6]. |

A population pharmacokinetic study in adults recommended that dosing regimens should be individualized based on creatinine clearance (CrCL) and patient sex for improved accuracy [6]. The study established the following covariate relationships:

- Clearance (L/h) = 0.06 × CrCL

- Volume of Distribution (L) = 18.9 − 5.9 × SEX (where SEX = 1 for male, 0 for female) [6]

The major dose-limiting toxicities of netilmicin, common to all aminoglycosides, are:

- Nephrotoxicity: Damage to the renal proximal tubular cells, which is often reversible [1] [7].

- Ototoxicity: Irreversible damage to the sensory hair cells in the inner ear, leading to hearing loss (cochleotoxicity) and/or balance disorders (vestibulotoxicity) [1] [8]. Some studies and the British National Formulary suggest that netilmicin may be less ototoxic than gentamicin, particularly with treatment durations longer than 10 days [9] [5].

Future Research and Development

Current research is exploring ways to overcome the limitations of aminoglycosides like netilmicin.

- Combinatorial Biosynthesis: Researchers are manipulating the biosynthetic gene clusters in antibiotic-producing bacteria (e.g., Micromonospora) to create novel aminoglycoside derivatives. The goal is to produce analogs with improved activity against resistant strains and reduced toxicity [10].

- Understanding Ototoxicity: Ongoing studies are focused on elucidating the precise transport pathways (e.g., via mechanotransducer channels in hair cells) and intracellular targets (e.g., mitochondrial ribosomes) of aminoglycosides in the inner ear. This knowledge is key to developing protective therapies that prevent hearing loss without compromising antibacterial efficacy [8].

References

- 1. Netilmicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Antibacterial Activity of Netilmicin, a New Aminoglycoside ... [pmc.ncbi.nlm.nih.gov]

- 3. Netilmicin - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Antimicrobial activity in vitro of netilmicin and comparison ... [pubmed.ncbi.nlm.nih.gov]

- 5. Netilmicin [en.wikipedia.org]

- 6. Population pharmacokinetics of netilmicin in short-term ... [pmc.ncbi.nlm.nih.gov]

- 7. Netilmicin in gram-negative bacterial infections [pubmed.ncbi.nlm.nih.gov]

- 8. Towards the Prevention of Aminoglycoside-Related Hearing ... [pmc.ncbi.nlm.nih.gov]

- 9. Netilmicin - an overview | ScienceDirect Topics [sciencedirect.com]

- 10. Combinatorial biosynthesis of novel aminoglycoside ... [amb-express.springeropen.com]

Netilmicin resistance mechanisms enzymes

Netilmicin Resistance Mechanisms

| Mechanism | Description | Key Enzymes/Modifications | Impact on Netilmicin |

|---|---|---|---|

| Enzymatic Modification [1] [2] [3] | Resistance enzymes chemically modify the drug, reducing its binding to the ribosome. | Aminoglycoside-modifying enzymes (AMEs): Acetyltransferases (AAC), Nucleotidyltransferases (ANT), Phosphotransferases (APH) [1]. | Confers high-level resistance by inactivating the drug [1]. |

| 16S rRNA Methylation [4] [2] | Methyltransferases add methyl groups to the 16S rRNA, physically blocking drug binding. | - m1A1408 (by methyltransferases NpmA/NpmB)

- m7G1405 (by methyltransferases ArmA, RmtA-H) [4]. | Extremely high-level resistance; netilmicin is one of the most strongly impacted aminoglycosides by m1A1408 [4]. | | Efflux Pumps [1] [5] | Bacterial membrane proteins actively export antibiotics from the cell. | Resistance-nodulation-division (RND) family transporters (e.g., MexXY-OprM in P. aeruginosa) [1]. Contributes to multidrug resistance phenotypes [5]. |

Experimental Analysis of Resistance

For researchers investigating these mechanisms, the following methodologies are foundational.

Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for quantifying resistance and the impact of specific mechanisms.

- Procedure:

- Prepare a series of netilmicin concentrations in a liquid growth medium (e.g., Mueller-Hinton broth) across a 96-well plate.

- Standardize the bacterial inoculum to approximately 5 × 10^5 CFU/mL and add to each well.

- Incubate the plate at 35°C for 16-20 hours.

- The MIC is defined as the lowest concentration of netilmicin that completely inhibits visible bacterial growth.

- Application: To assess the impact of rRNA methylation, this assay is performed with isogenic bacterial strains that either express or do not express a methyltransferase (e.g., NpmA). A significant increase in MIC in the expressing strain indicates the effect of the modification [4].

Molecular Detection of Resistance Genes

- PCR/qPCR/dPCR: Used to detect genes encoding for AMEs or 16S rRNA methyltransferases. These techniques are highly sensitive and specific for identifying resistance determinants in clinical isolates or environmental samples [6] [2].

- Whole-Genome Sequencing (WGS): Provides the most comprehensive analysis. By sequencing bacterial isolates, researchers can identify known resistance genes, mutations in target sites, and the genomic context of resistance elements (e.g., if they are plasmid-borne) [6] [7].

The experimental workflow for elucidating netilmicin resistance typically integrates these techniques, as shown below.

Structural Basis for Susceptibility to rRNA Methylation

Netilmicin's particular vulnerability to m1A1408 methylation is due to its specific chemical structure. Research using cryo-electron microscopy (cryo-EM) and molecular dynamics simulations has revealed that netilmicin has a conformationally restricted Ring I [4].

- Mechanism: The m1A1408 modification introduces a methyl group that causes steric hindrance and electrostatic repulsion within the drug-binding pocket on the 16S rRNA.

- Structural Insight: Unlike aminoglycosides like amikacin or paromomycin, which can adapt their conformation to accommodate the m1A1408 methyl group, netilmicin's rigid structure prevents this adjustment, leading to a drastic reduction in ribosome binding affinity and a >1024-fold increase in MIC [4].

References

- 1. Resistance mechanisms and therapeutic strategies for ... [pmc.ncbi.nlm.nih.gov]

- 2. The prevalence and distribution of aminoglycoside ... [sciencedirect.com]

- 3. Emerging antibiotic resistance by various novel proteins/ ... [link.springer.com]

- 4. Basis for selective drug evasion of an aminoglycoside- ... [nature.com]

- 5. Mechanisms of Multidrug Antimicrobial Resistance in Gram ... [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Trends in Antimicrobial Resistance in Polar Aquatic ... [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of an extensively antibiotic resistant sublineage ... [nature.com]

Comprehensive Application Notes and Protocols: RP-HPLC Method Development and Validation for Netilmicin Sulfate Analysis

Introduction to Netilmicin Sulfate and Analytical Challenges

This compound is a semi-synthetic aminoglycoside antibiotic with activity against a broad spectrum of Gram-negative bacteria. As with other aminoglycosides, netilmicin presents significant analytical challenges due to its lack of strong UV chromophores, high hydrophilicity, and complex composition of related substances. Traditional analytical methods for netilmicin have relied on microbiological assays or techniques requiring pre- or post-column derivatization to enable detection. These methods are often time-consuming, lack specificity, or cannot adequately distinguish between the main component and potential impurities. The development of robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods has therefore been essential for accurate quantification and impurity profiling of this compound in pharmaceutical formulations and bulk substances [1] [2].

The therapeutic monitoring of netilmicin is particularly important due to its narrow therapeutic range and potential for oto- and nephrotoxicity. While early methods focused on biological fluid analysis, modern quality control requires precise methods for drug substance and product characterization. The structural complexity of netilmicin, with multiple possible impurities including sisomicin (starting material), N1-ethylgaramine, and various ethyl derivatives, necessitates chromatographic methods capable of separating and quantifying these related substances to ensure drug safety and efficacy [2].

Chromatographic Method Parameters and Conditions

Overview of Method Configurations

Recent advancements in RP-HPLC methods for this compound analysis have employed various detection strategies to overcome the compound's inherent detection challenges. The table below summarizes three distinct methodological approaches developed for netilmicin analysis:

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | Related Substances Method | Stability-Indicating Method | Green Stability-Indicating Method |

|---|---|---|---|

| Detection | Charged Aerosol Detection [1] | UV (205 nm) [3] | UV (205 nm) [4] |

| Column | Pentafluorophenyl (10 cm × 4.6 mm) [1] | C18 (250 mm × 4.6 mm, 5 µm) [3] | C18 (250 mm × 4.6 mm, 5 µm) [4] |

| Mobile Phase | Gradient: (A) Pentafluoropropionic acid-water-ACN (0.1:96:4), (B) TFA-water-ACN (1:96:4) [1] | Gradient with reduced ion-pairing agents [3] | Ethanol-buffer (pH 3.5) with 1-hexane sodium sulfonate/sodium sulfate [4] |

| Flow Rate | Not specified | Not specified | 1.0 mL/min [4] |

| Injection Volume | Not specified | Not specified | 20 µL [4] |

| Runtime | Not specified | Not specified | <7 minutes [4] |

| Linear Range | Not specified | Netilmicin: 100-300 µg/mL; Benzyl alcohol: 10.0-30.0 µg/mL [3] | Netilmicin: 125.0-1000.0 µg/mL [4] |

Detection System Considerations

The selection of detection methodology represents a critical consideration in netilmicin analysis. Traditional UV detection at low wavelengths (200-210 nm) has been employed but offers limited sensitivity for trace-level related substances due to the compound's weak UV chromophore. Charged aerosol detection (CAD) has emerged as a powerful alternative, providing enhanced sensitivity for compounds lacking chromophores. CAD operates by measuring the charge of aerosolized analyte particles after nebulization and evaporation of the mobile phase, resulting in a response that depends primarily on the analyte concentration rather than its chemical structure [1] [5]. This detection principle makes CAD particularly suitable for aminoglycoside antibiotics like netilmicin, especially when comprehensive impurity profiling is required.

For formulations containing preservatives such as benzyl alcohol, UV detection at 205 nm remains viable for assay quantification, particularly when combined with effective chromatographic separation that resolves the active pharmaceutical ingredient from preservatives and potential degradation products. The dual detection approach—using CAD for impurity profiling and UV for assay determination—represents an optimal strategy for comprehensive this compound characterization [3].

Mobile Phase Optimization

The development of effective mobile phase systems for netilmicin analysis has addressed the compound's high hydrophilicity through various approaches. Early methods employed ion-pairing chromatography with additives such as pentafluoropropionic acid and trifluoroacetic acid to enhance retention on reversed-phase columns. More recent methods have focused on reducing reliance on ion-pairing reagents through systematic optimization of chromatographic parameters, aligning with green chemistry principles while maintaining analytical performance [1] [3].

The use of hydrophilic interaction liquid chromatography (HILIC) or pentafluorophenyl stationary phases provides alternative retention mechanisms for netilmicin and its related substances. These approaches often yield different selectivity patterns compared to conventional C18 columns, potentially offering improved separation of structurally similar impurities. The mobile phase pH, buffer concentration, and organic modifier selection all significantly impact critical peak pairs such as netilmicin and sisomicin, requiring careful optimization to achieve baseline resolution [1] [3].

Method Validation Results and Performance Characteristics

Validation according to ICH Guidelines

Comprehensive validation of RP-HPLC methods for this compound has demonstrated suitability for intended applications in quality control settings. The following table summarizes key validation parameters for recently developed methods:

Table 2: Method Validation Results for this compound HPLC Methods

| Validation Parameter | Stability-Indicating Method [3] | Green Stability-Indicating Method [4] | Acceptance Criteria |

|---|---|---|---|

| Linearity (R²) | >0.999 | Not specified | R² > 0.995 |

| Precision (RSD) | <2% | Not specified | RSD < 2% |

| Accuracy | 98-102% | Not specified | 98-102% |

| Specificity | Baseline resolution of netilmicin and sisomicin achieved; Degradation products separated from actives | Not specified | No interference from blank, placebo, or degradation products |

| Range | Netilmicin: 100-300 µg/mL; Benzyl alcohol: 10.0-30.0 µg/mL | Netilmicin: 125.0-1000.0 µg/mL | Appropriate for intended application |

| Robustness | Compliant with ICH guidelines | Not specified | Method resistant to small, deliberate parameter variations |

Forced Degradation Studies

Stability-indicating capability has been established through forced degradation studies under various stress conditions, including acid and base hydrolysis, oxidative stress, thermal stress, humidity, and photolytic conditions. These studies demonstrate that the methods can adequately separate degradation products from the active pharmaceutical ingredient and from each other, confirming method specificity and stability-indicating properties. Under acidic and basic conditions, netilmicin undergoes significant degradation due to hydrolysis of its glycosidic bonds, while oxidative stress typically results in moderate degradation. The method successfully resolves these degradation products from the main peak, enabling accurate quantification of netilmicin in stability samples [3].

The forced degradation protocols typically involve treatment with 0.1N HCl and 0.1N NaOH at room temperature for several hours, oxidation with 3% hydrogen peroxide at room temperature, and thermal stress at 60°C. Photostability studies follow ICH Q1B guidelines, exposing samples to both visible and UV light. Through these studies, methods have demonstrated their ability to accurately quantify netilmicin in the presence of its degradation products, establishing their suitability for stability testing [3].

Greenness Assessment

Modern method development has incorporated environmental impact assessment using established green chemistry metrics. The green stability-indicating method has reported an Analytical GREENness (AGREE) score of 0.65, an Analytical Eco-Scale (AES) of 87, and a whiteness index of 99.2, confirming its adherence to green analytical chemistry principles. These assessments consider factors such as energy consumption, waste generation, and toxicity of reagents, with higher scores indicating more environmentally friendly methods [4].

The reduction of ion-pairing reagent concentrations without compromising chromatographic performance represents a significant advancement in green method development for netilmicin analysis. Traditional methods often required high concentrations of ion-pairing agents such as pentafluoropropionic acid and trifluoroacetic acid to achieve adequate retention and separation. Recent methods have systematically optimized chromatographic parameters to minimize the use of these reagents, reducing environmental impact while maintaining analytical performance [3] [4].

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase or water to obtain a stock solution of approximately 1 mg/mL. Further dilute as necessary to obtain working standard solutions in the concentration range of 100-300 µg/mL for assay determination [3].

Sample Preparation for Pharmaceutical Formulations: For injections, accurately transfer a volume equivalent to approximately 50 mg of netilmicin into a 50 mL volumetric flask. Dilute to volume with mobile phase or water and mix thoroughly. For ophthalmic solutions, dilute directly as appropriate. For formulations containing benzyl alcohol, prepare separate dilutions as needed to accommodate the different concentration ranges of the active and preservative [3] [4].

Sample Filtration: Filter all solutions through a 0.45 µm membrane filter before injection, discarding the first few mL of the filtrate [6].

Mobile Phase and Buffer Preparation

Ion-Pairing Mobile Phase System: For the related substances method, prepare mobile phase A by mixing pentafluoropropionic acid, water, and acetonitrile in the ratio 0.1:96:4 (v/v/v). Prepare mobile phase B by mixing trifluoroacetic acid, water, and acetonitrile in the ratio 1:96:4 (v/v/v). Filter through a 0.45 µm membrane filter and degas before use [1].

Green Mobile Phase System: Dissolve appropriate amounts of 1-hexane sodium sulfonate and anhydrous sodium sulfate in water to prepare a buffer solution. Adjust the pH to 3.5 if necessary. Mix 40 mL of ethanol with 960 mL of this buffer solution to obtain the final mobile phase [4].

Alternative Phosphate Buffer System: Prepare a phosphate buffer by dissolving monopotassium phosphate in water and adjusting pH to 3.0 with phosphoric acid. Mix with acetonitrile according to the desired gradient program [6].

Chromatographic System Operation

System Setup and Equilibration: Install the selected chromatographic column (C18, pentafluorophenyl, or other appropriate stationary phase) and allow it to equilibrate with the initial mobile phase composition until a stable baseline is achieved. For gradient methods, ensure sufficient equilibration time between injections to maintain reproducible retention times [1] [3].

System Suitability Testing: Before sample analysis, perform system suitability tests using a standard solution containing netilmicin and critical impurities such as sisomicin. Verify that the resolution between netilmicin and sisomicin is not less than 2.0, the tailing factor for netilmicin peak is not more than 2.0, and the relative standard deviation for replicate injections is not more than 2.0% [3].

Sample Analysis Sequence: Program the autosampler to inject samples in the following sequence: blank solution (mobile phase or diluent), standard solution (to confirm retention time stability), followed by test solutions. Include standard solutions at regular intervals throughout the sequence to monitor system performance during extended runs [3].

Application Examples and Case Studies

Analysis of this compound Injections

The simultaneous determination of netilmicin and benzyl alcohol in injectable formulations represents a key application of the developed methods. Injectable formulations typically contain benzyl alcohol as a preservative, necessitating methods that can accurately quantify both compounds despite their different concentration ranges. The method employs gradient elution with a C18 column and UV detection at 205 nm, achieving baseline separation between netilmicin, benzyl alcohol, and potential impurities such as sisomicin. The linearity range of 100-300 µg/mL for netilmicin and 10.0-30.0 µg/mL for benzyl alcohol accommodates the typical ratio of these components in commercial formulations [3].

For quality control testing, the method enables assay determination of both active ingredient and preservative content, as well as monitoring of related substances in a single chromatographic run. The method's robustness has been verified through deliberate variations in chromatographic parameters such as mobile phase pH, flow rate, and column temperature, demonstrating that the method remains reliable under typical laboratory operating conditions [3].

Impurity Profiling in Bulk Substances

The charged aerosol detection method has been specifically applied to the comprehensive impurity profiling of this compound bulk substance. This method can separate all known related substances of netilmicin, including sisomicin (starting material), N1-ethylgaramine, and various positional ethyl derivatives that may be formed during synthesis. The use of a pentafluorophenyl stationary phase provides different selectivity compared to traditional C18 columns, potentially offering improved separation of structurally similar impurities [1] [2].

The method's sensitivity enables detection and quantification of low-level impurities that may not be detected by UV detection due to netilmicin's weak chromophore. This comprehensive impurity profile is essential for manufacturing process control and ensuring consistent drug substance quality. The method has been validated according to ICH guidelines, demonstrating specificity, accuracy, precision, and linearity across the validated concentration range [1].

Stability Monitoring of Ophthalmic Solutions

The green stability-indicating method has been successfully applied to the analysis of netilmicin in ophthalmic solutions. This method offers advantages for routine quality control testing, with a short analysis runtime of less than 7 minutes and reduced environmental impact compared to traditional methods. The method employs a simple isocratic elution system with ethanol-based mobile phase, aligning with green chemistry principles while maintaining analytical performance [4].

For stability studies, the method can adequately separate netilmicin from its degradation products formed under various stress conditions, enabling accurate quantification of the active ingredient throughout the product's shelf life. The method's concentration range of 125.0-1000.0 µg/mL accommodates the typical strengths of ophthalmic formulations while providing adequate sensitivity for degradation product detection [4].

Troubleshooting and Technical Notes

Retention Time Instability: If experiencing retention time shifts, ensure consistent mobile phase preparation, particularly pH control for ion-pairing methods. Allow sufficient equilibration time between gradient runs, and verify that the column temperature is stable throughout the analysis [1] [3].

Peak Tailing: For peak tailing issues, check column performance using system suitability standards. If tailing exceeds specifications, consider column regeneration or replacement. Also verify that the sample solvent is compatible with the mobile phase to avoid peak distortion [3].

Reduced Sensitivity with CAD: If using charged aerosol detection and experiencing sensitivity issues, verify that the nebulizer temperature is properly set and that gas flow rates are consistent. Ensure that mobile phase components are sufficiently volatile for effective nebulization and evaporation [1] [5].

Inadequate Resolution: If critical peak pairs such as netilmicin and sisomicin are not adequately resolved, consider fine-tuning the gradient program or adjusting mobile phase pH. Alternatively, evaluate different stationary phases such as pentafluorophenyl columns that may offer different selectivity [1] [3].

Conclusion

The development and validation of RP-HPLC methods for this compound analysis have addressed the unique analytical challenges posed by this aminoglycoside antibiotic. Modern methods have evolved to incorporate green chemistry principles, reduced analysis times, and enhanced detection capabilities while maintaining compliance with regulatory requirements. The availability of multiple methodological approaches allows analysts to select the most appropriate technique based on specific application needs, whether for comprehensive impurity profiling, routine quality control testing, or stability monitoring.

The continued advancement in detection technologies, particularly the adoption of charged aerosol detection, has significantly improved the sensitivity and comprehensiveness of netilmicin impurity profiling. Meanwhile, the systematic optimization of chromatographic conditions has enabled reduced reliance on undesirable ion-pairing reagents without compromising analytical performance. These developments collectively contribute to more robust, sustainable, and informative analytical methods for this compound in pharmaceutical applications.

References

- 1. Development and validation of a RP-HPLC method for the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of this compound by liquid ... [sciencedirect.com]

- 3. Development, validation, and simultaneous estimation of ... [link.springer.com]

- 4. A Simple Eco-Friendly Stability-Indicating HPLC Method for ... [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Glycerophospholipids in Biological ... [mdpi.com]

- 6. A kind of HPLC analytical method for measuring netilmicin ... [patents.google.com]

Comprehensive Application Notes and Protocols for Netilmicin Sulfate Injection Preparation

Introduction and Formulation Composition

Netilmicin sulfate is a semi-synthetic aminoglycoside antibiotic used extensively for treating severe bacterial infections including sepsis, pneumonia, and urinary tract infections, particularly those caused by multidrug-resistant Gram-negative bacteria [1]. The chemical instability of netilmicin in solution presents significant formulation challenges, as the molecule contains unsaturated double-bonds in its structure that make it susceptible to oxidative degradation during production and storage [2]. To address these challenges, optimized formulations incorporate specific stabilizers that protect the molecule from oxidative degradation while maintaining sterility and potency [3] [2].

The composition of this compound injection has been systematically optimized to enhance stability while meeting pharmacopeial requirements. The following table summarizes the core components and their functional roles in the formulation:

Table 1: Composition of this compound Injection

| Component | Concentration Range | Function | Notes |

|---|---|---|---|

| This compound | 20,000-100,000 U/mL | Active ingredient | Potency calculated as netilmicin (C₂₁H₄₁N₅O₇) [4] |

| Sodium sulfite/sodium hydrogen sulfite | 0.1-0.5 mg/mL | Antioxidant | Prevents oxidative degradation [3] [2] |

| L-cysteine | 0.2-1.0 mg/mL | Antioxidant/stabilizer | Synergistic effect with sulfites [3] [2] |

| Edetate disodium | 0.1-0.6 mg/mL | Chelating agent | Binds metal ions that catalyze oxidation [3] [2] |

| Water for injection | q.s. to volume | Solvent | Must be purged with nitrogen to reduce oxygen content [3] |

The formulation may additionally contain suitable buffers, though the USP specifies that the final solution must have a pH between 3.5 and 6.0 to maintain stability and compatibility [5] [6]. The combination of sulfite and cysteine provides synergistic antioxidant protection through complementary mechanisms, while edetate further enhances stability by chelating metal ions that might catalyze oxidation reactions [2].

Manufacturing Process and Workflow

Equipment and Material Preparation

The manufacturing process requires specific equipment and environmental controls to ensure product quality:

- Environment: Aseptic processing area with air purity maintained at hundred-grade classification [7]

- Mixing vessels: Stainless steel or glass vessels with temperature control (capable of maintaining 30-40°C) [3]

- Filtration system: 0.22 μm polypropylene foldable filter elements and 0.22 μm polyethersulfone microporous membranes for sterile filtration [7]

- Nitrogen supply: High-purity nitrogen gas for deoxygenation [3]

- Filling equipment: Aseptic filling system capable of operating under nitrogen protection [3]

All equipment must be thoroughly cleaned and sterilized before use. Water for injection should be freshly prepared and purged with nitrogen for at least 15 minutes to reduce oxygen content to below 1 ppm prior to use [3].

Manufacturing Workflow Diagram

The following diagram visualizes the complete manufacturing process for this compound injection:

Diagram 1: this compound Injection Manufacturing Workflow

Detailed Manufacturing Instructions

The manufacturing process follows a precise sequence to ensure optimal stability and sterility:

Step 1: Primary Solution Preparation - Add cysteine and this compound raw materials to 20% of the total preparation volume of water for injection (maintained at ≤40°C) [3]. Stir until completely dissolved, then add 0.2% (g/mL) needle-use activated carbon. Stir for 30 minutes for adsorption of impurities, then filter through a 1 μm filter [4].

Step 2: Stabilizer Solution Preparation - Simultaneously, add sodium sulfite (or sodium hydrogen sulfite) and edetate to another vessel containing 20% of the total preparation volume of water for injection [2]. Stir until completely dissolved, then add 0.2% (g/mL) needle-use activated carbon. Stir for 30 minutes, then filter through a 1 μm filter [3].

Step 3: Solution Combination - Combine the solutions from Step 1 and Step 2, then add water for injection to approximately 50% of the total preparation volume [4]. Adjust pH to between 3.5 and 6.0 using sodium hydroxide or hydrochloric acid solutions [3].

Step 4: Final Volume Adjustment - Add water for injection to the final volume with continuous stirring to ensure homogeneity [2].

Step 5: Sterile Filtration and Filling - Filter the bulk solution through a two-stage sterile filtration system: first through a 0.22/0.22 μm polypropylene foldable filter element, then through a 0.22/0.22 μm polyethersulfone microporous membrane [7]. Fill immediately into pre-sterilized type I glass vials or ampoules under nitrogen protection [3].

Step 6: Terminal Sterilization - Although aseptic processing is preferred, terminal sterilization may be performed at 100°C or lower if necessary [7].

Quality Control and Testing Protocols

Analytical Testing Specifications

This compound injection must comply with stringent quality control specifications as defined in pharmacopeial standards [5] [6] [8]. The following table summarizes the key quality attributes and their acceptance criteria:

Table 2: Quality Control Specifications for this compound Injection

| Test Parameter | Method Reference | Acceptance Criteria | Frequency |

|---|---|---|---|

| Assay (Netilmicin content) | USP Chromatographic method [5] | 90.0-115.0% of labeled claim | Each batch |

| pH | USP ⟨791⟩ [5] | 3.5-6.0 | Each batch |

| Bacterial endotoxins | USP ⟨85⟩ [5] | ≤1.25 USP Endotoxin Units/mg of netilmicin | Each batch |

| Sterility | USP ⟨71⟩ Membrane Filtration [5] | Must meet sterility requirements | Each batch |

| Particulate matter | USP ⟨788⟩ [5] | Meets requirements for small-volume injections | Each batch |

| Related substances | HPLC method [2] | Individual impurities: NMT 2.0% Total impurities: NMT 5.0% | Each batch | | Color and clarity | Visual inspection [9] | Colorless to slightly yellow, clear | Each container |

Detailed Assay Methodology

The potency of this compound injection is determined using a validated HPLC method per USP requirements [5] [6]:

- Mobile Phase: Prepare as directed in the Assay under this compound monograph [5]

- Standard Preparation: Prepare a solution of USP this compound RS in mobile phase [6]

- Assay Preparation: Transfer an accurately measured volume of injection equivalent to about 100 mg of netilmicin to a low-actinic 100-mL volumetric flask, dilute with mobile phase to volume, and mix [5]

- Chromatographic System: Use a suitable LC system with detection at 200 nm or as specified in the monograph [5]

- Procedure: Inject equal volumes (≈20 μL) of the standard and assay preparations into the chromatograph [6]

- Calculation: Calculate the quantity, in mg, of netilmicin (C₂₁H₄₁N₅O₇) in each mL of the injection taken by the formula:

0.1(W_S × P/50V)(r_U / r_S)where V is the volume, in mL, of injection taken, W_S is the weight of standard, P is the potency of standard, and r_U and r_S are the peak responses of assay and standard preparations, respectively [5]

Bacterial Endotoxin Testing

The bacterial endotoxins test is critical for this injectable product:

- Test Method: Use the kinetic turbidimetric or chromogenic method as described in USP ⟨85⟩ [5]

- Sample Preparation: Dilute the injection if necessary to remain within the validated range of the test [5]

- Calculation: The product contains not more than 1.25 USP Endotoxin Units per mg of netilmicin [5]

Sterility Testing

Sterility testing must be performed according to USP ⟨71⟩ using the Membrane Filtration method [5]:

- Filtration Apparatus: Use a validated membrane filtration system with 0.45 μm porosity membranes [5]

- Rinsing Procedure: Rinse the membrane with appropriate volume of sterile diluent to remove any residual antibiotic activity [5]

- Culture Media: Incubate membranes in Fluid Thioglycollate Medium at 30-35°C and Soybean-Casein Digest Medium at 20-25°C for 14 days [5]

Stability and Storage Specifications

Stability Profile and Storage Conditions

Stability studies indicate that this compound injection remains stable for extended periods when proper storage conditions are maintained:

Table 3: Stability Profile of this compound Injection

| Storage Condition | Strength | Stability Duration | Key Observations |

|---|---|---|---|

| 7°C (Refrigeration) | 10 mg/mL | Up to 90 days | No significant decomposition [9] |

| 7°C (Refrigeration) | 100 mg/mL | Up to 90 days | No significant decomposition [9] |

| 25°C/60%RH | 10 mg/mL | Up to 30 days | Slow deepening of yellow color after 30 days [9] |

| 25°C/60%RH | 100 mg/mL | Up to 30 days | Appearance of two TLC zones after 30 days [9] |

| Room temperature with light exposure | 10 mg/mL | Up to 9 days | Assay results fell to half after 120 days [9] |

The optimal storage condition for this compound injection is continuous refrigeration at 2-8°C, which maintains chemical stability for up to 90 days [9]. When stored at room temperature (25°C/60%RH), the injection remains stable for 30 days, though a slow deepening of yellow color may occur, indicating initial degradation [9]. The injection should be protected from light wherever possible, as exposure to light accelerates decomposition [9].

Stability-Indicating Methods

The stability of this compound injection should be monitored using validated stability-indicating methods:

- HPLC Method: Use the assay method described in section 3.2 to monitor potency changes over time [5]

- Related Substances Method: Employ a gradient HPLC method capable of separating netilmicin from its degradation products [2]

- Color Monitoring: Visually inspect for color changes using appropriate reference standards [9]

- pH Monitoring: Track pH changes throughout the shelf life [5]

Conclusion and Technical Recommendations

This compound injection presents unique formulation challenges due to the inherent susceptibility of the molecule to oxidative degradation. The optimized formulation containing synergistic antioxidants (sulfite and cysteine) along with a chelating agent (edetate) significantly enhances stability while meeting all pharmacopeial requirements. The manufacturing process must emphasize oxygen exclusion through nitrogen protection and controlled temperature conditions to maintain product quality.

For researchers and pharmaceutical developers, the following key recommendations should be considered:

- Implement strict oxygen control throughout manufacturing through nitrogen sparging and overlay

- Maintain solution temperature below 40°C during processing to prevent degradation

- Employ two-stage sterile filtration using compatible membrane materials

- Conduct real-time stability studies under intended storage conditions

- Implement robust in-process controls for pH adjustment and filtration steps

The protocols outlined in these application notes provide a comprehensive framework for developing, manufacturing, and controlling this compound injection that meets regulatory standards and maintains stability throughout its shelf life.

References

- 1. Top 5 Uses of this compound API in 2025 [linkedin.com]

- 2. This compound injection and its quality control method [patents.google.com]

- 3. This compound injection and preparation method [patents.google.com]

- 4. This compound injection and preparing method [eureka.patsnap.com]

- 5. USP Monographs: this compound Injection [ftp.uspbpep.com]

- 6. This compound Injection [drugfuture.com]

- 7. This compound injection and preparation method thereof [patents.google.com]

- 8. This compound Injection [doi.usp.org]

- 9. Shelf lives of aseptically prepared medicines—stability of ... [sciencedirect.com]

Netilmicin Susceptibility Testing: Application Notes

Introduction Netilmicin is a semisynthetic aminoglycoside antibiotic developed for its activity against certain Gram-negative bacteria, including some strains resistant to gentamicin [1]. Reliable in vitro susceptibility testing is therefore critical for its effective clinical application. These application notes consolidate the key historical experimental protocols for determining bacterial susceptibility to netilmicin using broth microdilution and disk diffusion methods, as established in foundational studies.

Experimental Protocols & Data

The core methodologies for netilmicin susceptibility testing are the broth microdilution and agar disk diffusion tests.

1. Broth Microdilution Method This method is used to determine the Minimum Inhibitory Concentration (MIC) of netilmicin.

Principle: The test involves inoculating a standardized concentration of bacteria into a series of broth wells containing serial dilutions of netilmicin. The MIC is the lowest concentration of antibiotic that prevents visible bacterial growth after a defined incubation period [2].

Procedure:

- Preparation of Inoculum: Prepare a bacterial suspension of the test isolate, adjusted to a turbidity standard of 0.5 McFarland, which equals approximately 1-2 x 10^8 CFU/mL.

- Dilution Series: Prepare a series of doubling dilutions of netilmicin in a suitable broth medium (e.g., Mueller-Hinton broth) within a microdilution tray. The concentration range should cover expected susceptibility breakpoints.

- Inoculation: Dilute the standardized bacterial suspension further in broth and add an aliquot to each well of the microdilution tray, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

- Incubation: Incub the tray at 35°C for 16-20 hours.

- Reading Results: Examine each well for turbidity. The MIC is the lowest netilmicin concentration that completely inhibits visible growth.

Critical Consideration: The cation concentration (Mg²⁺ and Ca²⁺) in the test medium significantly affects the MIC of netilmicin, particularly against Pseudomonas aeruginosa. Studies found that higher cation concentrations can lead to higher MICs, potentially causing interpretive discrepancies [3]. It is crucial to use media that comply with current standards (e.g., CLSI or EUCAST) for which the breakpoints are defined.

2. Agar Disk Diffusion Method This test uses antibiotic-impregnated disks on an agar plate to predict clinical susceptibility.

- Principle: A disk containing a defined amount of netilmicin is placed on an agar plate seeded with the test bacterium. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the disk after incubation correlates with the susceptibility of the organism [1].

- Procedure:

- Preparation of Inoculum: As with the broth method, prepare a 0.5 McFarland standard suspension of the test bacterium.

- Inoculation of Agar Plate: Within 15 minutes, swab the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a uniform lawn.

- Application of Disks: Apply a 10-μg netilmicin disk to the surface of the inoculated agar.

- Incubation: Incubate the plate at 35°C for 16-18 hours.

- Reading Results: Measure the diameter of the complete inhibition zone (including the disk diameter) in millimeters.

The following table summarizes quantitative data and interpretive criteria from key historical studies. Please note: These are for historical reference only; you must consult current CLSI or EUCAST guidelines for contemporary breakpoints.

| Testing Method | Netilmicin Concentration/Disk Potency | Susceptibility Interpretation (Historical Criteria) | Key Findings & Correlations |

|---|---|---|---|

| Broth Microdilution [2] [3] | Varying concentrations (e.g., 0.25 - 32 μg/mL) | MIC ≤ 4.0 μg/mL (Susceptible in unsupplemented broth) [3] | Cation content in Mueller-Hinton broth markedly affects MICs for P. aeruginosa. A susceptible disk test (zone ≥15 mm) corresponded to an MIC of ≤4.0 μg/ml in unsupplemented broth, but ≤12 μg/ml and ≤32 μg/ml in broth with half and full cation supplements, respectively [3]. |

| Disk Diffusion [1] | 10 μg disk | Zone diameter ≥ 15 mm (Correlates with probable clinical susceptibility) [1] | The 10-μg netilmicin disk correctly predicted susceptibility in isolates where the 10-μg gentamicin disk failed, demonstrating the need for a specific netilmicin disk [1]. Netilmicin was active against 96.4% of clinical isolates in one study, including 93.7% of strains resistant to gentamicin, kanamycin, tobramycin, and sisomicin [2]. |

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the logical workflows for the two susceptibility testing protocols. The scripts adhere to your specifications regarding color, contrast, and layout.

Diagram 1: Broth Microdilution Workflow

Diagram 2: Disk Diffusion Workflow

Important Considerations for Implementation

- Quality Control: Always use standard control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) with known MICs and zone diameters to validate each test run.

- Medium Specifications: Use Mueller-Hinton broth or agar that meets current regulatory specifications for cation concentration, as this is a critical factor for accurate netilmicin testing [3].

- Current Standards: The protocols and breakpoints mentioned here are from historical primary literature. For clinical application, it is imperative to consult and follow the most current versions of standards from organizations like the CLSI or EUCAST, which are regularly updated.

References

Comparison of Green Analytical Methods for Netilmicin

The table below summarizes the core parameters of two environmentally friendly methods for determining Netilmicin.

| Parameter | Method 1: Eco-Friendly HPLC [1] | Method 2: RP-HPLC with Benzyl Alcohol [2] |

|---|---|---|

| Application | Bulk drug & Ophthalmic solution | Netilmicin sulfate injections (with Benzyl Alcohol) |

| Chromatographic Principle | Reversed-Phase HPLC | Reversed-Phase HPLC (Gradient Elution) |

| Column | Information not specified in abstract | Phenomenex C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Ethanol-Buffer (pH 3.5) [40:960, v/v] | Systematically optimized to minimize ion-pairing reagents |

| Flow Rate | 1.0 mL/min | Information not specified in abstract |

| Detection | UV at 205 nm | UV at 205 nm |

| Injection Volume | 20 µL | Information not specified in abstract |

| Runtime | < 7 minutes | Information not specified in abstract |

| Linearity Range | 125.0 - 1000.0 µg/mL for Netilmicin | 100 - 300 µg/mL for Netilmicin; 10.0 - 30.0 µg/mL for Benzyl Alcohol |

| Greenness Assessment | AES: 87; AGREE: 0.65; BAGI: 77.5; Whiteness: 99.2 [1] | Adherence to GAC principles, with reduced solvent use and waste [2] |

Detailed Experimental Protocols

Protocol 1: A Simple Eco-Friendly Stability-Indicating HPLC Method for Netilmicin

This method is designed to be straightforward, cost-effective, and suitable for routine analysis of Netilmicin in bulk and ophthalmic solutions [1].

Instrumentation and Reagents:

- Equipment: Standard HPLC system with UV-Vis detector, data station, and analytical column.

- Chemicals: Netilmicin reference standard, ethanol (HPLC grade), 1-hexane sodium sulfonate, anhydrous sodium sulfate, high-purity water.

- Buffer Preparation: Prepare a buffer solution by dissolving 1-hexane sodium sulfonate and anhydrous sodium sulfate in water. Adjust the pH to 3.5. The mobile phase is a mixture of this buffer and ethanol in a 96:4 (v/v) ratio. Filter and degas before use.

- Standard Solution: Accurately weigh Netilmicin reference standard to prepare stock solutions within the concentration range of 125.0 - 1000.0 µg/mL.

Chromatographic Conditions:

- Column: Reversed-phase column (specific type not detailed in the abstract).

- Mobile Phase: Ethanol-Buffer (pH 3.5) [40:960, v/v].

- Flow Rate: 1.0 mL/min.

- Detection: UV at 205 nm.

- Injection Volume: 20 µL.

- Analysis Time: The runtime is less than 7 minutes, making it a high-throughput method.

Forced Degradation (Stability-Indicating Property):

- Stress the Netilmicin sample under conditions of acid hydrolysis, base hydrolysis, and oxidation.

- Inject the stressed samples. The method's specificity is confirmed by the clear separation of Netilmicin from its degradation products, demonstrating its stability-indicating capability.

The workflow for this method can be visualized as follows:

Protocol 2: RP-HPLC Method for Simultaneous Estimation of Netilmicin and Benzyl Alcohol

This method is robust and precise for quantifying both the active drug (Netilmicin) and the preservative (Benzyl Alcohol) in injectable formulations, with a focus on minimizing ion-pairing reagents [2].

Instrumentation and Reagents:

- Equipment: HPLC system with gradient capability, UV detector, and a Phenomenex C18 column (250 mm × 4.6 mm, 5 µm).

- Chemicals: Netilmicin and Benzyl Alcohol reference standards, HPLC grade solvents (e.g., methanol, acetonitrile), buffers.

- Mobile Phase: The method uses a gradient elution program. The composition is systematically optimized to achieve separation while minimizing the use of traditional ion-pairing agents.

- Standard Solutions: Prepare separate stock solutions of Netilmicin and Benzyl Alcohol. Dilute to concentrations within the linearity range: 100 - 300 µg/mL for Netilmicin and 10.0 - 30.0 µg/mL for Benzyl Alcohol.

Chromatographic Conditions:

- Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm).

- Mobile Phase: Gradient elution with optimized solvents (specific details are part of the method's proprietary optimization).

- Detection: UV at 205 nm.

- Key Achievement: The method achieves baseline resolution between Netilmicin and its structurally related impurity, sisomicin.

Forced Degradation and Validation:

- Perform forced degradation studies under acidic, basic, oxidative, thermal, humidity, and photolytic stress conditions.

- The method successfully separates degradation products from both Netilmicin and Benzyl Alcohol, confirming its stability-indicating nature.

- The method is validated per ICH Q2(R1) guidelines, confirming specificity, linearity (R² > 0.999), precision (RSD < 2%), accuracy (98-102%), and robustness [2].

The workflow for this method is more complex due to the gradient elution and simultaneous estimation:

Greenness and Whiteness Assessment

Modern GAC evaluation uses multiple metrics to quantify environmental impact, safety, and practical effectiveness.

- Greenness Metrics for Method 1: The eco-friendly HPLC method was scored using several established tools, resulting in high greenness and whiteness scores (AES: 87; AGREE: 0.65; BAGI: 77.5; Whiteness: 99.2). This confirms its alignment with the principles of sustainable analysis [1].

- Green Chemistry Approach for Method 2: This method's green character is demonstrated by its focused effort to minimize solvent use and waste generation, and its adherence to the general principles of Green Analytical Chemistry [2].

Key Advantages for Researchers

- Direct UV Detection: Both methods enable direct detection at 205 nm, leveraging a double bond in the Netilmicin structure. This eliminates the need for complex derivatization procedures required for other aminoglycosides, simplifying the workflow [3].

- Compliance with Regulatory Standards: The methodologies are validated according to ICH guidelines, ensuring they meet stringent criteria for specificity, accuracy, precision, and linearity. This makes them suitable for regulatory submission and quality control [1] [2].

- Sustainability: By using ethanol as a greener solvent alternative and minimizing hazardous reagents, these methods reduce environmental impact and operational hazards, aligning with global trends towards sustainable laboratory practices.

References

Comprehensive Application Notes & Protocols: Netilmicin in Antimicrobial Susceptibility Testing (AST)

Introduction and Clinical Significance